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molecular formula C15H12 B155047 1-Phenyl-1H-indene CAS No. 1961-96-2

1-Phenyl-1H-indene

Cat. No. B155047
M. Wt: 192.25 g/mol
InChI Key: PXORBAGTGTXORO-UHFFFAOYSA-N
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Patent
US06124413

Procedure details

Keeping the temperature at -5° C., to a suspension of 5.0 g (0.131 moles) of LiAlH4 in 300 ml of ethyl ether, 35 g (0.168 moles) is added of 3-phenyl-1-indanone dissolved in 50 ml of THF. The oil obtained by evaporating ether (40 g), is dissolved in 300 ml of toluene containing 20 g of Sio2 and kept refluxing for 2 hours, with formed water being distilled off. The resulting mixture is filtered, the solvent is evaporated and by distillation 18 g is obtained (yield of 50%) of 1-phenylindene boiling at 95-100° C./0.2 mm Hg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([CH:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=O)[CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C.C1COCC1>[C:7]1([CH:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=[CH:14]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(C2=CC=CC=C12)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -5° C.
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
by evaporating ether (40 g)
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 300 ml of toluene containing 20 g of Sio2
TEMPERATURE
Type
TEMPERATURE
Details
kept refluxing for 2 hours, with formed water being
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled off
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated and by distillation 18 g

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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